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Compound of Interest

Compound Name: 2-Chloro-4-ethoxybenzaldehyde

Cat. No.: B1356691 Get Quote

CAS Number: 245368-31-4[1]

This technical guide provides a comprehensive overview of 2-Chloro-4-ethoxybenzaldehyde,

a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug

development. Due to the limited availability of direct experimental data for this specific

compound, this guide leverages information on closely related analogues to present a

predictive but thorough resource.

Physicochemical and Spectroscopic Data
The following tables summarize the fundamental physicochemical and predicted spectroscopic

data for 2-Chloro-4-ethoxybenzaldehyde. The spectroscopic data is extrapolated from the

known values of the closely related compound, 2-ethoxybenzaldehyde, and general principles

of spectroscopy.

Table 1: Physicochemical Properties
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Property Value Source/Rationale

CAS Number 245368-31-4 [1]

Molecular Formula C₉H₉ClO₂ Calculated

Molecular Weight 184.62 g/mol Calculated

Appearance White to off-white solid
Predicted based on similar

compounds

Solubility

Soluble in common organic

solvents (e.g., DCM, Ethyl

Acetate, Methanol)

Predicted

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent:
CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~10.4 s 1H
Aldehyde H (-

CHO)

Aldehyde

protons are

typically

deshielded and

appear as

singlets.

~7.8 d 1H
Aromatic H

(ortho to -CHO)

The electron-

withdrawing

aldehyde group

deshields the

adjacent proton.

~7.0 d 1H
Aromatic H

(meta to -CHO)

Aromatic proton

with coupling to

the ortho proton.

~6.9 s 1H
Aromatic H

(ortho to -Cl)

Aromatic proton

shifted by the

adjacent chloro

and ethoxy

groups.

4.1-4.2 q 2H
Methylene H (-

OCH₂CH₃)

Quartet due to

coupling with the

methyl protons.

1.4-1.5 t 3H
Methyl H (-

OCH₂CH₃)

Triplet due to

coupling with the

methylene

protons.

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent:
CDCl₃)
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Chemical Shift (δ) ppm Assignment Rationale

~190 Aldehyde C (C=O)
Carbonyl carbons of aldehydes

are highly deshielded.

~160 Aromatic C (C-OEt)

Aromatic carbon attached to

the electron-donating ethoxy

group.

~140 Aromatic C (C-Cl)

Aromatic carbon attached to

the electronegative chlorine

atom.

~135 Aromatic C-H Aromatic methine carbon.

~125 Aromatic C (-CHO)
Quaternary aromatic carbon

attached to the aldehyde.

~115 Aromatic C-H Aromatic methine carbon.

~110 Aromatic C-H Aromatic methine carbon.

~65 Methylene C (-OCH₂)
Carbon of the ethoxy group

adjacent to oxygen.

~15 Methyl C (-CH₃) Carbon of the ethoxy group.

Table 4: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹)
Functional Group
Assignment

Rationale

~2980, ~2870 C-H stretch (aliphatic)
Characteristic of the ethyl

group.

~2820, ~2720 C-H stretch (aldehyde)

Fermi doublets are

characteristic of the aldehyde

C-H bond.

~1700
C=O stretch (aromatic

aldehyde)

Strong absorption typical for a

conjugated aldehyde.

~1600, ~1480 C=C stretch (aromatic)
Characteristic of the benzene

ring.

~1250 C-O stretch (aryl ether) Asymmetric C-O-C stretching.

~1040 C-O stretch (alkyl ether) Symmetric C-O-C stretching.

~830 C-H bend (aromatic)
Out-of-plane bending for a

substituted benzene ring.

~750 C-Cl stretch
Characteristic of an aryl

chloride.

Table 5: Predicted Mass Spectrometry (MS) Data
(Electron Ionization)

m/z Assignment Rationale

184/186 [M]⁺ (Molecular Ion)
Presence of chlorine isotope

pattern (approx. 3:1 ratio).

155/157 [M - CHO]⁺ Loss of the formyl radical.

127/129 [M - CHO - CO]⁺
Subsequent loss of carbon

monoxide.

111 [M - C₂H₅O - Cl]⁺
Fragmentation involving loss of

the ethoxy and chloro groups.
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Experimental Protocols
While a specific, validated protocol for the synthesis of 2-Chloro-4-ethoxybenzaldehyde is not

available in the cited literature, a reliable synthetic route can be proposed based on the well-

established Williamson ether synthesis. This method is commonly used for the preparation of

aryl ethers from phenols.

Proposed Synthesis of 2-Chloro-4-ethoxybenzaldehyde
via Williamson Ether Synthesis
Objective: To synthesize 2-Chloro-4-ethoxybenzaldehyde from 2-chloro-4-

hydroxybenzaldehyde.

Materials:

2-Chloro-4-hydroxybenzaldehyde

Ethyl iodide or ethyl bromide

Potassium carbonate (anhydrous)

N,N-Dimethylformamide (DMF, anhydrous)

Diethyl ether or Ethyl acetate

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate or sodium sulfate

Deionized water

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add 2-chloro-4-hydroxybenzaldehyde (1.0 equivalent).

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to

the flask. Add anhydrous DMF to dissolve the starting material (approximately 5-10 mL per
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gram of the hydroxybenzaldehyde).

Addition of Ethylating Agent: Stir the suspension at room temperature for 15-20 minutes. Add

the ethylating agent (ethyl iodide or ethyl bromide, 1.2 - 1.5 equivalents) dropwise to the

mixture.

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC) by observing the

disappearance of the starting material.

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the

reaction mixture into a separatory funnel containing deionized water.

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the

aqueous layer).

Washing: Combine the organic layers and wash with deionized water and then with brine to

remove any remaining DMF and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary

evaporator to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel, using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 2-
Chloro-4-ethoxybenzaldehyde.

Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for

the synthesis and characterization of 2-Chloro-4-ethoxybenzaldehyde.
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Proposed Synthesis of 2-Chloro-4-ethoxybenzaldehyde
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Caption: Proposed synthesis of 2-Chloro-4-ethoxybenzaldehyde.

Experimental Workflow

Synthesis and Work-up

Purification
(Column Chromatography)

Structural Characterization Purity Assessment
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Caption: General experimental workflow for synthesis and analysis.

Applications in Research and Drug Development
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While specific applications of 2-Chloro-4-ethoxybenzaldehyde in drug development or its

direct involvement in signaling pathways are not detailed in the available literature, substituted

benzaldehydes are a well-known class of compounds with significant utility in medicinal

chemistry. They serve as versatile intermediates for the synthesis of a wide array of

heterocyclic compounds and other complex molecular architectures that form the core of many

pharmaceutical agents.

The presence of the chloro and ethoxy groups on the benzaldehyde scaffold of this particular

molecule offers several strategic advantages for drug design:

Modulation of Lipophilicity: The ethoxy group can increase the lipophilicity of a molecule,

potentially improving its ability to cross cell membranes.

Metabolic Stability: The chloro substituent can block positions susceptible to metabolic

oxidation, thereby increasing the in vivo half-life of a drug candidate.

Fine-tuning of Binding Interactions: The electronic properties of the chloro (electron-

withdrawing) and ethoxy (electron-donating) groups can be exploited to optimize interactions

with biological targets.

Given these characteristics, 2-Chloro-4-ethoxybenzaldehyde is a promising starting material

for the synthesis of novel compounds with potential therapeutic activities. Further research is

required to explore its specific biological effects and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1356691#2-chloro-4-ethoxybenzaldehyde-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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